Acetonitrile, 2-(octylthio)-

Description

Significance of Organosulfur Nitriles in Contemporary Chemical Synthesis and Materials Research

Organosulfur compounds, organic compounds containing sulfur, are integral to numerous areas of chemical science. nih.govwikipedia.org They are found in vital natural molecules like the amino acids cysteine and methionine and are key components in pharmaceuticals such as penicillin. wikipedia.org The C-S bond's capacity for various transformations makes these compounds versatile building blocks in organic synthesis. nih.gov

Nitriles, characterized by a -C≡N functional group, are also of great importance. nih.govnih.gov They serve as precursors for a wide array of functional groups, including amines, amides, and carboxylic acids, and are fundamental to the production of pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.net The combination of sulfur and nitrile functionalities in organosulfur nitriles creates molecules with unique reactivity and potential applications. These compounds are explored for their roles in creating complex molecules and advanced materials. nih.govresearchgate.net Modern synthetic methods are continually being developed to provide efficient and environmentally friendly ways to create nitriles from organosulfur compounds, highlighting their ongoing relevance in chemistry. nih.govorganic-chemistry.org

Strategic Importance of the 2-(octylthio)acetonitrile Scaffold as a Building Block

The 2-(octylthio)acetonitrile molecule, with the chemical formula C₁₀H₁₉NS, possesses a distinct structure that makes it a valuable synthetic intermediate. vulcanchem.com Its scaffold is composed of a polar nitrile group and a nonpolar octylthio group, which includes an eight-carbon chain attached to a sulfur atom. vulcanchem.com This dual nature influences its solubility and reactivity. The long octyl chain imparts significant hydrophobicity, making it soluble in organic solvents like dichloromethane (B109758) and ethyl acetate, while having limited solubility in water. vulcanchem.com

This structure is strategically important as a building block in organic synthesis. sigmaaldrich.comfishersci.com The nitrile group can undergo various chemical transformations, such as hydrolysis to form carboxylic acids or reduction to form primary amines. libretexts.org The thioether linkage provides another site for chemical modification, for instance, through oxidation to sulfoxides or sulfones. vulcanchem.com The presence of the octyl group can be advantageous in the synthesis of molecules designed for specific environments, such as in the development of materials where lipid solubility is a desirable trait. clockss.org For example, similar long-chain thioether compounds are used in the synthesis of surfactants and corrosion inhibitors. nih.govresearchgate.net

Overview of Current Academic Research Trajectories Involving Acetonitrile (B52724), 2-(octylthio)-

While direct and extensive research on Acetonitrile, 2-(octylthio)- is not widespread, academic investigations into structurally related molecules provide insight into its potential areas of study. Research on similar organosulfur compounds often focuses on their application in materials science and medicinal chemistry.

One major research trajectory is the synthesis of novel heterocyclic compounds. Organosulfur compounds are frequently used as precursors for creating complex ring structures that form the basis of many pharmaceutical drugs and functional materials. organic-chemistry.orgmdpi.com For instance, derivatives of 2-mercaptobenzimidazole (B194830) containing octylthio groups have been synthesized and studied for their potential as corrosion inhibitors and for their biological activities. nih.govresearchgate.net

Another area of interest is the development of advanced materials. The incorporation of long alkyl chains, such as the octyl group in 2-(octylthio)acetonitrile, is a common strategy in the design of organic semiconductors and other functional materials. clockss.org Research on compounds like tetrakis(octylthio)tetrathiafulvalene explores their charge-carrier mobilities for potential use in electronics. oup.com The solubility and electronic properties imparted by the octylthio group are key to these applications.

Scope and Objectives of Academic Inquiry on Acetonitrile, 2-(octylthio)-

The primary objectives of academic inquiry into a compound like Acetonitrile, 2-(octylthio)- would likely revolve around its synthesis, characterization, and exploration of its utility as a chemical intermediate.

A fundamental objective would be to establish efficient and high-yielding synthetic routes. A common method for synthesizing similar thioether-acetonitrile derivatives involves the nucleophilic substitution reaction between a thiol (in this case, octanethiol) and chloroacetonitrile (B46850) in the presence of a base. vulcanchem.com Researchers would aim to optimize reaction conditions, such as solvent, temperature, and base, to maximize the yield and purity of the product. vulcanchem.com

A second key objective is the thorough characterization of its chemical and physical properties. This includes determining its melting and boiling points, density, and solubility in various solvents. vulcanchem.com Spectroscopic analysis using techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy would be essential to confirm its molecular structure. aip.orgsorbonne-universite.fr

Finally, a major goal of academic research would be to demonstrate its utility as a building block for more complex molecules. This involves exploring its reactivity and using it in the synthesis of new compounds with potential applications in fields like materials science or as biologically active molecules. For example, it could be used to synthesize novel surfactants, ligands for metal complexes, or precursors to more complex heterocyclic systems. nih.govul.edu.lb

Physicochemical Properties of Acetonitrile, 2-(octylthio)- and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Acetonitrile | C₂H₃N | 41.05 | Simple organic nitrile, polar aprotic solvent. wikipedia.org |

| Acetonitrile, 2-(octylthio)- | C₁₀H₁₉NS | 185.33 | Contains a nitrile group and an octylthio substituent. vulcanchem.com |

| Acetonitrile, (2-propenylthio)- | C₅H₇NS | 113.18 | Features an allylthio group attached to the acetonitrile core. nih.gov |

| 2-(Octylthio)ethanol | C₁₀H₂₂OS | 190.35 | An alcohol with an octylthio group, used as a chemical intermediate. nih.gov |

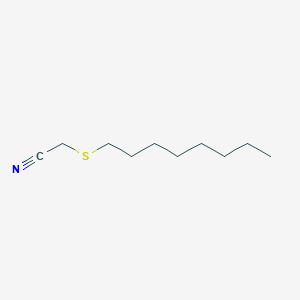

Structure

3D Structure

Properties

Molecular Formula |

C10H19NS |

|---|---|

Molecular Weight |

185.33 g/mol |

IUPAC Name |

2-octylsulfanylacetonitrile |

InChI |

InChI=1S/C10H19NS/c1-2-3-4-5-6-7-9-12-10-8-11/h2-7,9-10H2,1H3 |

InChI Key |

KKRODIVTOWIBEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSCC#N |

Origin of Product |

United States |

Chemical Reactivity and Transformative Studies of Acetonitrile, 2 Octylthio

Reactions Involving the Nitrile Functional Group in Acetonitrile (B52724), 2-(octylthio)-

The nitrile group is a versatile functional unit known for its participation in a variety of organic reactions. ebsco.com Its carbon-nitrogen triple bond creates an electrophilic carbon center, making it susceptible to attack by nucleophiles and a participant in reduction and cycloaddition reactions. ebsco.comlibretexts.org

The electrophilic carbon atom of the nitrile group in Acetonitrile, 2-(octylthio)- serves as a target for various nucleophiles. A prominent example is the reaction with organometallic reagents, such as Grignard reagents. The addition of a Grignard reagent to the nitrile forms an intermediate imine salt, which upon aqueous hydrolysis, yields a ketone. libretexts.org This transformation is a valuable method for carbon-carbon bond formation, effectively converting the nitrile into a carbonyl-containing derivative.

The reactivity of the α-carbon can also be harnessed. While simple alkylnitriles have a high pKa, their activation can be achieved using catalytic systems. For instance, a cooperative catalysis approach involving a cationic ruthenium complex, a base like DBU, and a sodium salt has been shown to activate acetonitrile for nucleophilic addition to aldehydes and imines under mild conditions. organic-chemistry.org This methodology suggests that the α-proton of Acetonitrile, 2-(octylthio)- could be removed under specific catalytic conditions, allowing the resulting carbanion to act as a nucleophile.

Table 1: Examples of Nucleophilic Additions to the Nitrile Group

| Nucleophile | Intermediate Product | Final Product (after Hydrolysis) | Reaction Type |

|---|---|---|---|

| Grignard Reagent (R-MgX) | Imine Salt | Ketone | Nucleophilic Addition |

| Hydride Ion (from LiAlH₄) | Imine Anion | Primary Amine | Reduction (Nucleophilic Addition) |

| Hydroxide Ion (OH⁻) | Amide | Carboxylic Acid | Basic Hydrolysis |

The nitrile group can undergo complete reduction to a primary amine. This is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk The reaction proceeds via two successive nucleophilic additions of a hydride ion to the nitrile carbon, ultimately forming, after an aqueous workup, 2-(octylthio)ethan-1-amine. libretexts.orglibretexts.org Catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst such as palladium, platinum, or nickel, also effectively reduces nitriles to primary amines. chemguide.co.uk

Hydrolysis of the nitrile group provides a pathway to carboxylic acids. libretexts.org This transformation can be catalyzed by either acid or base. Under these conditions, Acetonitrile, 2-(octylthio)- would first hydrolyze to an amide intermediate, 2-(octylthio)acetamide, which upon further hydrolysis yields 2-(octylthio)acetic acid and ammonia. ebsco.com

Table 2: Summary of Reduction and Hydrolysis Reactions

| Reaction | Reagent(s) | Product |

|---|

The carbon-nitrogen triple bond of the nitrile group can act as a dienophile or dipolarophile in cycloaddition reactions, leading to the formation of heterocyclic structures. nih.govmdpi.com These reactions are powerful tools for constructing complex ring systems. nih.govresearchgate.net For example, in a [3+2] cycloaddition, the nitrile moiety of Acetonitrile, 2-(octylthio)- could react with a 1,3-dipole, such as an azide (B81097) or a metallated azomethine ylide, to form a five-membered heterocyclic ring. chimia.ch Research on copper-catalyzed [3+2] cycloadditions has shown that electron-deficient nitriles can serve as the dipolarophile component to produce highly substituted pyrrolidines. chimia.ch Similarly, the nitrile group can participate as a dienophile in [4+2] Diels-Alder reactions, although this is generally less common than with carbon-carbon multiple bonds. mdpi.com

Transformations and Derivatizations of the Thioether Moiety in Acetonitrile, 2-(octylthio)-

The thioether group (-S-) is another key reactive center in the molecule, primarily known for its oxidation to higher oxidation states and the cleavage of its carbon-sulfur bonds. acsgcipr.org

The sulfur atom in the thioether linkage can be readily oxidized. The oxidation of sulfides is a common and important transformation in organic synthesis. researchgate.netresearchgate.net Treatment of Acetonitrile, 2-(octylthio)- with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA), would selectively yield the corresponding sulfoxide (B87167), 2-(octylthio)acetonitrile sulfoxide. organic-chemistry.org This initial oxidation to the sulfoxide is generally a facile process. researchgate.net

Further oxidation to the sulfone, 2-(octylthio)acetonitrile sulfone, requires stronger oxidizing conditions or an excess of the oxidant. researchgate.netorganic-chemistry.org Reagents like potassium permanganate (B83412) (KMnO₄) or the use of H₂O₂ with specific catalysts can achieve this transformation. organic-chemistry.org The conversion of the sulfoxide to the sulfone is typically more challenging than the initial oxidation step. researchgate.net Sulfones are valuable synthetic intermediates in their own right. researchgate.net

Table 3: Oxidation of the Thioether Moiety

| Oxidizing Agent | Product | Sulfur Oxidation State |

|---|---|---|

| H₂O₂ (1 equiv) or mCPBA | 2-(octylthio)acetonitrile sulfoxide | +2 (in sulfoxide) |

| KMnO₄ or excess H₂O₂ with catalyst | 2-(octylthio)acetonitrile sulfone | +4 (in sulfone) |

The carbon-sulfur bond in thioethers can be cleaved under specific reaction conditions. The development of methods for site-selective C-S bond cleavage has been an area of active research. nih.gov For an alkyl thioether like Acetonitrile, 2-(octylthio)-, the cleavage of the C(alkyl)-S bond can be achieved. For example, some methods employ transition-metal-free conditions using reagents like sodium tert-butoxide, which may involve silyl (B83357) radical intermediates. nih.gov Historically, dissolving metal reductions, such as sodium in liquid ammonia, have also been used for this purpose. reddit.com Such cleavage reactions would break the molecule into a cyanide-containing fragment and an octanethiol derivative, potentially opening pathways for further functionalization or removal of the thioether group.

Complexation and Coordination Chemistry via the Sulfur Atom

The sulfur atom in Acetonitrile, 2-(octylthio)- possesses lone pairs of electrons, making it a potential site for coordination with metal centers. While specific studies on the complexation of Acetonitrile, 2-(octylthio)- are not extensively documented in the provided search results, the chemistry of analogous thioethers provides a basis for understanding its potential behavior. Thioethers are known to act as ligands in coordination chemistry, forming complexes with a variety of transition metals. The sulfur atom can act as a soft donor, showing a preference for soft metal ions. The coordination can lead to the formation of stable metal-sulfur bonds, influencing the electronic properties and reactivity of the entire molecule. The bulky octyl group may exert steric hindrance, affecting the geometry and stability of the resulting metal complexes.

Reactivity at the Alpha-Carbon of the Acetonitrile Scaffold

The carbon atom adjacent to the nitrile group, known as the alpha-carbon, is a key site of reactivity in Acetonitrile, 2-(octylthio)-. msu.edu This reactivity is largely due to the electron-withdrawing nature of the nitrile group, which acidifies the alpha-hydrogens.

The alpha-hydrogens of Acetonitrile, 2-(octylthio)- are acidic enough to be removed by a strong base, leading to the formation of a carbanion. wikipedia.org This carbanion is a potent nucleophile and a valuable intermediate in organic synthesis. wikipedia.org The stability of this carbanion is enhanced by the resonance delocalization of the negative charge onto the nitrogen atom of the nitrile group. The adjacent sulfur atom can also influence the stability of the carbanion through inductive effects and potential d-orbital participation. siue.edu

The general reaction for the deprotonation is as follows:

NC-CH₂-S-C₈H₁₇ + Base → [NC-CH⁻-S-C₈H₁₇] + Base-H⁺

This resulting carbanion can participate in a variety of reactions, most notably with electrophiles to form new carbon-carbon bonds. wikipedia.org

Once the carbanion of Acetonitrile, 2-(octylthio)- is formed, it can react with a range of electrophiles in alpha-substitution reactions. libretexts.org These reactions result in the replacement of an alpha-hydrogen with a new substituent. Common electrophiles include alkyl halides, carbonyl compounds, and other reactive species. wikipedia.org

A general scheme for this reaction is:

[NC-CH⁻-S-C₈H₁₇] + E⁺ → NC-CH(E)-S-C₈H₁₇

where E⁺ represents an electrophile.

For example, the reaction with an alkyl halide (R-X) would lead to the formation of an alpha-alkylated product:

[NC-CH⁻-S-C₈H₁₇] + R-X → NC-CH(R)-S-C₈H₁₇ + X⁻

These reactions are fundamental in building more complex molecular architectures from the Acetonitrile, 2-(octylthio)- scaffold.

Investigating Reaction Mechanisms of Acetonitrile, 2-(octylthio)- Under Various Conditions

The reaction mechanisms involving Acetonitrile, 2-(octylthio)- are dictated by the reaction conditions, such as the choice of solvent, temperature, and the nature of the reactants.

Under basic conditions, the primary mechanistic pathway involves the formation of the alpha-carbanion as described above. The rate and extent of this deprotonation depend on the strength of the base used. Strong bases like lithium diisopropylamide (LDA) can lead to essentially complete and irreversible formation of the carbanion. libretexts.org

Under acidic conditions, the nitrile group can be protonated, which would further enhance the acidity of the alpha-hydrogens, potentially facilitating enol formation, although this is more common for carbonyl compounds. youtube.com Acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid or amide is also a possible reaction pathway. vulcanchem.com

The solvent can also play a crucial role. Polar aprotic solvents are often used for reactions involving carbanions as they can solvate the counter-ion without protonating the carbanion itself.

Catalysis in Chemical Transformations Involving Acetonitrile, 2-(octylthio)-

Catalysis can be employed to enhance the efficiency and selectivity of reactions involving Acetonitrile, 2-(octylthio)-.

Phase-Transfer Catalysis: In reactions involving the alkylation of the alpha-carbanion, phase-transfer catalysts can be utilized. These catalysts facilitate the transfer of the carbanion from an aqueous or solid phase to an organic phase where the electrophile (e.g., an alkyl halide) is dissolved. This allows the reaction to proceed under milder conditions and with a wider range of reactants.

Metal Catalysis: Transition metal catalysts can be involved in various transformations. For instance, metal catalysts could be used in cross-coupling reactions where the Acetonitrile, 2-(octylthio)- moiety, after appropriate functionalization, is coupled with other organic fragments. While direct examples with Acetonitrile, 2-(octylthio)- are not provided in the search results, the principles of metal-catalyzed reactions are broadly applicable.

The following table summarizes some of the key reactive species and potential products discussed:

| Starting Material | Reagent/Condition | Intermediate | Product Type |

| Acetonitrile, 2-(octylthio)- | Strong Base | [NC-CH⁻-S-C₈H₁₇] | Carbanion |

| [NC-CH⁻-S-C₈H₁₇] | Alkyl Halide (R-X) | - | α-Alkylated Acetonitrile |

| [NC-CH⁻-S-C₈H₁₇] | Carbonyl Compound (R₂C=O) | - | β-Hydroxy Nitrile |

| Acetonitrile, 2-(octylthio)- | Acid, Water | - | 2-(octylthio)acetic acid |

Theoretical and Computational Investigations of Acetonitrile, 2 Octylthio

Quantum Chemical Analysis of Electronic Structure and Bonding in Acetonitrile (B52724), 2-(octylthio)-

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. For Acetonitrile, 2-(octylthio)-, these analyses would focus on the interplay between the electron-withdrawing nitrile group (-C≡N) and the electron-donating thioether linkage (-S-).

The structure consists of a polar acetonitrile head and a nonpolar octylthio tail. vulcanchem.com The nitrile group features a triple bond between carbon and nitrogen, leading to a significant dipole moment and a region of high electron density on the nitrogen atom. The sulfur atom in the thioether group possesses lone pairs of electrons, making it a potential site for nucleophilic attack and influencing the charge distribution across the adjacent methylene (B1212753) group.

DFT calculations, often at levels like B3LYP/6-311++G(d,p), are used to optimize the molecular geometry and calculate key electronic properties. researchgate.netresearchgate.net Analysis of the molecular electrostatic potential (MEP) surface would identify the electrophilic and nucleophilic sites, crucial for predicting intermolecular interactions and chemical reactivity. researchgate.netresearchgate.net The MEP would likely show a negative potential (red/yellow) around the nitrogen atom of the nitrile group, indicating its suitability for electrophilic attack, and a moderately negative region around the sulfur atom.

Table 1: Predicted Electronic and Structural Features of Acetonitrile, 2-(octylthio)- This table is based on theoretical principles and data from analogous compounds, as direct experimental or computational values for Acetonitrile, 2-(octylthio)- are not widely published.

| Property | Predicted Feature | Rationale and Analogous Data |

| Nitrile Group (-C≡N) | Strong electron-withdrawing character, high dipole moment. | The C≡N bond is highly polarized. In acetonitrile, this leads to its properties as a polar aprotic solvent. |

| Thioether Linkage (-S-) | Nucleophilic center, flexible bond angles. | The sulfur atom in thioethers can be oxidized to sulfoxides and sulfones. vulcanchem.com |

| Bonding | Covalent bonds with significant polarization. | The C-S bond and the C-C bonds of the octyl chain will be primarily covalent and nonpolar, while the C-CN and S-CH₂ bonds will exhibit some polarization. |

| Molecular Geometry | Tetrahedral geometry at the sulfur and methylene carbons. | Standard sp³ hybridization is expected. The C-S-C bond angle would be approximately 100-105°, typical for thioethers. |

Conformational Analysis and Energetic Landscapes of Acetonitrile, 2-(octylthio)-

The conformational flexibility of Acetonitrile, 2-(octylthio)- is dominated by the long, non-polar octyl chain. Conformational analysis aims to identify the various spatial arrangements (conformers) of the molecule and their relative energies. The primary degrees of freedom are the torsion angles around the C-C and C-S bonds of the octylthio substituent.

Computational methods can be used to scan the potential energy surface by systematically rotating these bonds. This process reveals the local energy minima, corresponding to stable conformers, and the energy barriers (transition states) between them. It is expected that the extended, all-anti (zigzag) conformation of the octyl chain would be one of the lowest energy states, minimizing steric hindrance. However, various gauche conformations would also be thermally accessible at room temperature, leading to a flexible, folded structure in solution. Studies on other molecules with long alkyl chains, such as n-octylthio-substituted calix scispace.comarenes, confirm that these chains exist as a dynamic equilibrium of multiple conformations rather than a single static structure. utwente.nlscispace.com

Table 2: Key Torsional Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Low-Energy Conformations |

| C-S-CH₂-CN | Rotation around the sulfur-methylene bond. | Defines the orientation of the nitrile group relative to the octyl chain. |

| S-C-C-C... | Rotation around the C-C bonds within the octyl chain. | Anti (trans) conformations are generally lower in energy than gauche conformations. |

Computational Elucidation of Reaction Pathways and Transition States for Acetonitrile, 2-(octylthio)- Transformations

Computational chemistry is a powerful tool for mapping the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. For Acetonitrile, 2-(octylthio)-, several reaction types can be investigated theoretically.

Nitrile Group Reactions : The nitrile group can undergo hydrolysis under acidic or basic conditions to form an acetamide (B32628) derivative or, upon complete hydrolysis, acetic acid and octanethiol. vulcanchem.com It can also react with nucleophiles like Grignard reagents. vulcanchem.com Computational modeling can determine the energy barriers for these transformations, clarifying the reaction kinetics and the most favorable pathway.

Thioether Oxidation : The sulfur atom is susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) and, with a stronger oxidant, the sulfone. vulcanchem.com Theoretical calculations can model the approach of an oxidant (e.g., a peroxy acid) and calculate the transition state structure and energy for the oxygen transfer.

Radical Reactions : Thiol-ene type radical additions are a common method for synthesizing thioethers. acs.org While this applies to its synthesis, computational studies could also explore the stability and reactivity of potential radical intermediates formed from Acetonitrile, 2-(octylthio)-, for instance, through hydrogen abstraction from the carbon alpha to the sulfur atom.

For any proposed reaction, quantum chemical calculations can provide the Gibbs free energy of reaction (ΔG) and the activation energy (Ea), which are critical for predicting the spontaneity and rate of the reaction.

Structure-Reactivity Correlations Derived from Theoretical Models of Acetonitrile, 2-(octylthio)-

Theoretical models can generate a variety of molecular descriptors that correlate a molecule's structure with its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis. researchgate.net

HOMO (Highest Occupied Molecular Orbital) : The energy and location of the HOMO indicate the molecule's ability to donate electrons. For Acetonitrile, 2-(octylthio)-, the HOMO is expected to have significant contributions from the sulfur lone pairs, identifying it as a primary site for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital) : The energy and location of the LUMO indicate the molecule's ability to accept electrons. The LUMO would likely be centered on the π* anti-bonding orbitals of the nitrile group, making the nitrile carbon a site for nucleophilic attack.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a descriptor of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

By calculating these descriptors, a quantitative basis for the molecule's reactivity is established. For instance, the calculated FMO energies can help explain why oxidation occurs at the sulfur atom and why nucleophilic addition occurs at the nitrile carbon. Such theoretical findings are often correlated with experimental results from similar compounds to validate the models. researchgate.netresearchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions Involving Acetonitrile, 2-(octylthio)-

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into bulk properties and intermolecular interactions. An MD simulation of Acetonitrile, 2-(octylthio)- would require a well-defined force field, which is a set of parameters describing the potential energy of the system. Such a force field could be developed by combining parameters from existing models for alkanes, thioethers, and acetonitrile (e.g., AMBER, GAFF, or specialized six-site acetonitrile models). researchgate.netcooper.eduresearchgate.net

Simulations of liquid Acetonitrile, 2-(octylthio)- would reveal how the molecules arrange themselves. The primary interactions would be:

Dipole-Dipole Interactions : The polar nitrile groups would tend to align in an anti-parallel fashion, as is well-documented for pure acetonitrile. researchgate.netnih.gov

Van der Waals Interactions : The long octyl chains would interact via weaker London dispersion forces, likely leading to some degree of local, liquid-crystal-like ordering.

MD simulations can be used to calculate bulk properties such as density, heat of vaporization, and self-diffusion coefficients. cooper.edunih.gov Furthermore, by simulating Acetonitrile, 2-(octylthio)- in different environments (e.g., in water or at an interface), one could study its behavior as a surfactant, where the polar nitrile head would favor aqueous environments and the nonpolar octyl tail would favor hydrophobic phases. nist.gov

Advanced Research Applications of Acetonitrile, 2 Octylthio

Utilization as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The distinct chemical functionalities of Acetonitrile (B52724), 2-(octylthio)- make it a valuable building block in organic synthesis. The nitrile group can undergo a variety of transformations, including hydrolysis and nucleophilic additions, while the adjacent methylene (B1212753) group is readily deprotonated to form a nucleophilic carbanion. vulcanchem.com This dual reactivity allows for its use in constructing intricate molecular architectures.

The activated nature of the α-carbon in Acetonitrile, 2-(octylthio)- makes it a suitable precursor for the synthesis of various heterocyclic systems, particularly those containing sulfur and nitrogen. Thiazoles, a class of heterocycles with significant importance in medicinal chemistry, are a primary target. The Hantzsch thiazole (B1198619) synthesis and related methodologies often utilize α-haloketones and a sulfur-containing nucleophile. By analogy, Acetonitrile, 2-(octylthio)- can serve as a key component in modern variations of these syntheses.

For instance, research has demonstrated the synthesis of 2-acylbenzothiazoles through the reaction of arylacetonitriles with 2-aminobenzenethiols. researchgate.net This reaction proceeds via a cyclization and subsequent oxidation sequence. Given its structural similarity, Acetonitrile, 2-(octylthio)- could foreseeably participate in similar reactions to yield thiazole derivatives functionalized at the 2-position with an octylthiomethyl group. The general mechanism for such transformations involves the initial formation of an α-imino ketone, which then undergoes thiolation. nih.gov

Table 1: Potential Heterocyclic Synthesis Pathways Involving Acetonitrile, 2-(octylthio)- Analogues

| Heterocycle Target | Key Reactants (Analogous) | Reaction Type | Potential Product from Acetonitrile, 2-(octylthio)- | Reference |

| 2-Acylbenzothiazoles | Arylacetonitriles, 2-Aminobenzenethiols | Cyclization/Oxidation | 2-(Octylthiomethyl)benzothiazole derivatives | researchgate.net |

| 2,4-Disubstituted Thiazoles | α-Thiocyanomethyl ketones, Arylboronic acids | Cascade Reaction | 4-Aryl-2-(octylthiomethyl)thiazoles | thieme-connect.com |

| Substituted Thiazoles | Thiosemicarbazones, Chloroacetonitrile (B46850) | Nucleophilic Substitution/Cyclization | Thiazole ring with a 2-(octylthio)acetonitrile side chain | mjcce.org.mk |

The dual functionality of Acetonitrile, 2-(octylthio)- is particularly advantageous for designing tandem or cascade reactions, where multiple chemical bonds are formed in a single operation. This approach enhances synthetic efficiency by reducing the number of steps, purification processes, and waste generation. The nitrile and the α-carbon can participate sequentially in reactions, allowing for the rapid assembly of molecular complexity.

Research into cascade reactions for synthesizing 2,4-disubstituted thiazoles has utilized α-thiocyanomethyl ketones. thieme-connect.com This highlights the potential for molecules with a thiomethyl-activated methylene group to undergo sequential reactions. A plausible cascade involving Acetonitrile, 2-(octylthio)- could begin with the deprotonation of the α-carbon, followed by an attack on an electrophile. The nitrile group could then participate in an intramolecular cyclization or react with an external reagent in a subsequent step. Such sequences are instrumental in building complex ring systems efficiently. nih.govrsc.org

Contributions to Materials Science and Engineering

The unique combination of a polar nitrile head and a long, flexible thioether tail in Acetonitrile, 2-(octylthio)- makes it a compelling candidate for applications in materials science. The thioether group provides a strong affinity for noble metal surfaces, while the octyl chain can drive self-assembly through van der Waals forces. The nitrile group offers a tunable polar interface.

Thioether linkages are increasingly being incorporated into polymer backbones to create materials with specific properties, such as degradability. acs.org Recent studies have shown the successful radical copolymerization of thioamides with common vinyl monomers, resulting in vinyl polymers with thioether units in the main chain. acs.org While Acetonitrile, 2-(octylthio)- is not a thioamide, its thioether and nitrile functionalities offer potential routes into polymer chemistry. For example, it could be used as a chain transfer agent in radical polymerizations to control molecular weight and install an octylthio-acetonitrile end-group.

Furthermore, thioether-containing polymers, such as certain poly(2-oxazoline)s, have been synthesized via post-polymerization modification of a pre-existing polymer backbone. rsc.org Acetonitrile, 2-(octylthio)-, or a derivative, could potentially be grafted onto a polymer chain to impart new properties. The synthesis of poly(β-hydroxy thioether)s through thiol-epoxy "click" chemistry is another area where a bifunctional molecule like Acetonitrile, 2-(octylthio)- could be adapted, for instance, by first converting the nitrile to a group that can participate in the polymerization. ntu.edu.sg

Table 2: Research Findings on Thioether-Containing Polymers

| Polymer Type | Monomers/Precursors | Key Feature | Potential Relevance for Acetonitrile, 2-(octylthio)- | Reference |

| Vinyl Polymers with Thioether Backbone | Thioformamides, Vinyl monomers | Degradable thioether linkages in the main chain | Functionalization of polymers with thioether groups | acs.org |

| Thioether-based Poly(2-oxazoline)s | Linear polyethyleneimine, Thioether-containing carboxylic acids | ROS-responsive nanomaterials | Post-polymerization modification to introduce thioether functionalities | rsc.org |

| Poly(thioester)s | 2,5-bis(sulfanylmethyl)-1,4-dithiane, Dicarbonyl dichlorides | High refractive index materials | Use in polycondensation reactions if converted to a suitable monomer | rsc.org |

Self-assembly is a powerful strategy for creating ordered nanostructures from the bottom up. Molecules containing long alkyl chains and specific functional groups can spontaneously organize into complex architectures. The thioether group in Acetonitrile, 2-(octylthio)- can act as a binding site, particularly in systems involving aromatic rings, through π-sulfur interactions, which help stabilize helical peptide structures. nih.gov

The combination of the octyl chain and the terminal nitrile group is also highly relevant. Studies on nitrile-terminated alkanethiols have demonstrated their ability to form well-ordered self-assembled monolayers (SAMs) on gold surfaces. aimspress.com These SAMs exhibit a less hydrophobic character than their methyl-terminated counterparts due to the dipole moment of the nitrile group. aimspress.com This suggests that Acetonitrile, 2-(octylthio)- could be used to create surfaces with tailored wettability and chemical reactivity. The thioether provides the anchor to the surface, the alkyl chain provides the structural scaffold, and the nitrile group presents a functional interface. rsc.org

The ability of thioethers and thiols to bind strongly to gold and other metal surfaces is widely exploited in surface chemistry. Acetonitrile, 2-(octylthio)- is well-suited for creating functional coatings and modifying surface properties. The thioether acts as a robust anchor, allowing for the formation of organized monolayers. researchgate.net

A significant application in this area is corrosion inhibition. Research on 1-octyl-2-(octylthio)-1H-benzimidazole, a structurally related compound, has shown it to be a highly effective corrosion inhibitor for mild steel in acidic environments. researchgate.net The inhibitor molecules adsorb onto the steel surface, forming a protective layer that impedes the corrosion process. The octylthio group plays a crucial role in this adsorption. This indicates a strong potential for Acetonitrile, 2-(octylthio)- to be used in anti-corrosion coatings, where the thioether group facilitates surface binding and the long octyl chain contributes to forming a dense, hydrophobic barrier. oup.com

Emerging Applications in Green Chemistry Methodologies

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. opcw.org Acetonitrile, 2-(octylthio)- is relevant to this field both in terms of its own synthesis and its potential use as a building block.

The typical synthesis of Acetonitrile, 2-(octylthio)- involves a nucleophilic substitution reaction between octanethiol and chloroacetonitrile, often using a base like potassium carbonate in a polar aprotic solvent such as acetone (B3395972). vulcanchem.com From a green chemistry perspective, this synthesis can be evaluated and potentially improved:

Solvent Choice: While acetone is a common solvent for this reaction, efforts in green chemistry seek to replace traditional organic solvents. vulcanchem.com Acetone itself is sometimes considered a greener alternative to more hazardous solvents like acetonitrile. researchgate.net

Catalysis: The efficiency of the synthesis could be improved by employing phase-transfer catalysis. This technique can enhance reaction rates, allow for milder reaction conditions, and reduce waste, as has been demonstrated in the synthesis of related sulfur-containing heterocyclic compounds. nih.gov

Atom Economy: The reaction is a substitution, which has a reasonably good atom economy, but the formation of salt byproducts is unavoidable. Process optimization would focus on maximizing yield and ensuring the easy removal and disposal of these byproducts.

Beyond its own synthesis, Acetonitrile, 2-(octylthio)- can be viewed as a platform molecule. The nitrile group can be hydrolyzed to form amides or carboxylic acids, or it can participate in nucleophilic additions to create ketones. vulcanchem.com This versatility allows it to be a starting material for more complex molecules, potentially as part of a synthetic pathway that adheres to green principles, such as reducing the number of synthetic steps or using bio-based reagents where possible. rsc.org The principles outlined in established organic synthesis procedures can be adapted to improve the greenness of processes involving such derivatives. orgsyn.org

Table 4: Green Chemistry Analysis of the Synthesis of Acetonitrile, 2-(octylthio)-

| Green Chemistry Principle | Application to Synthesis | Potential for Improvement |

|---|---|---|

| Prevention | The primary byproduct is an inorganic salt (e.g., KCl). | Optimize reaction to minimize side products and unreacted starting materials. |

| Atom Economy | Moderately high for a substitution reaction. | Difficult to improve the fundamental reaction, but maximizing yield is key. |

| Safer Solvents & Auxiliaries | Often uses acetone or acetonitrile. vulcanchem.com | Explore greener solvents or solvent-free conditions, potentially using the thiol as a limiting reagent in an excess of the nitrile. |

| Catalysis | Often base-mediated rather than catalytic. vulcanchem.com | Investigate the use of recyclable catalysts or phase-transfer catalysts to improve efficiency. nih.gov |

| Design for Energy Efficiency | Reaction often proceeds at room temperature over several hours. vulcanchem.com | Catalytic methods could reduce reaction time, thereby saving energy. |

Analytical Methodologies for Detection and Quantification of Acetonitrile, 2 Octylthio

Advanced Chromatographic Separation Techniques for Acetonitrile (B52724), 2-(octylthio)- in Complex Mixtures

Chromatography is a cornerstone for the analysis of organosulfur compounds. chromatographyonline.com For Acetonitrile, 2-(octylthio)-, both gas and liquid chromatography platforms, often coupled with mass spectrometry, provide the high levels of sensitivity and selectivity required for robust analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for Acetonitrile, 2-(octylthio)-. The compound's molecular weight and alkyl chain suggest sufficient volatility for GC analysis, especially with appropriate temperature programming. In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase within a long, coiled column before being fragmented and detected by a mass spectrometer. libretexts.org

The selection of the GC column is critical. A non-polar or mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is typically effective for separating thioethers and other organosulfur compounds. nih.gov Method development would involve optimizing the temperature ramp to ensure adequate separation from starting materials (e.g., 1-octanethiol (B94742) and a haloacetonitrile) and potential byproducts.

Upon entering the mass spectrometer, typically using Electron Ionization (EI), the Acetonitrile, 2-(octylthio)- molecule undergoes fragmentation. The resulting mass spectrum serves as a chemical "fingerprint". libretexts.org While a molecular ion peak (M+) may be observed, its intensity could be low. The fragmentation pattern is predictable and key to structural confirmation.

Expected Fragmentation Patterns for Acetonitrile, 2-(octylthio)-:

Alpha-cleavage: Fission of the C-S bond is a common pathway for thioethers, which could lead to the formation of an octyl cation ([C₈H₁₇]⁺) or a [CH₂CN]⁺ fragment.

Cleavage of the S-CH₂ bond: This would generate a stable octylthiolate radical and a [CH₂CN]⁺ cation.

Fragmentation of the octyl chain: The alkyl chain can undergo characteristic fragmentation, losing successive alkyl fragments.

Nitrogen Rule: As the compound contains a single nitrogen atom, its molecular ion will have an odd mass-to-charge (m/z) ratio, which is a useful diagnostic tool. whitman.edu

| Parameter | Typical Value/Condition | Purpose |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | Provides high-resolution separation of semi-volatile organosulfur compounds. |

| Carrier Gas | Helium, constant flow rate of 1.0-1.5 mL/min | Inertly transports the analyte through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. |

| Oven Program | Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min | Separates compounds based on boiling point; resolves Acetonitrile, 2-(octylthio)- from other components. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible method that generates a library-searchable fragmentation pattern. |

| MS Scan Range | m/z 40-400 | Covers the expected mass range of the molecular ion and key fragments. |

| MS Source Temp. | 230 °C | Maintains the integrity of the ions generated. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols

For compounds that may be thermally labile or less volatile, liquid chromatography-mass spectrometry (LC-MS) is the preferred method. youtube.com LC-MS separates compounds in the liquid phase before they are ionized and detected by the mass spectrometer. nih.gov This technique is highly sensitive and specific, making it suitable for quantifying trace levels of Acetonitrile, 2-(octylthio)-. chromatographyonline.combluthbio.com

A reversed-phase HPLC separation is the most common approach. A C18 column is typically used, where separation is based on the hydrophobicity of the analytes. The long octyl chain of Acetonitrile, 2-(octylthio)- will cause it to be well-retained on the column. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. pubcompare.ailcms.cz

Electrospray ionization (ESI) is the most probable ionization technique for this molecule. bluthbio.com In positive ion mode (ESI+), the analyte would be expected to form a protonated molecule [M+H]⁺, as well as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to develop highly selective quantification methods like selected reaction monitoring (SRM). nih.gov

| Parameter | Typical Value/Condition | Purpose |

| LC Column | C18, 100 mm x 2.1 mm ID, 2.6 µm particle size | Standard for reversed-phase separation of non-polar to moderately polar organic molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase; acid aids in protonation for ESI+. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component; elutes the analyte from the C18 column. |

| Gradient | Start at 60% B, ramp to 95% B over 10 min, hold for 2 min | Provides efficient elution and separation of compounds with varying polarities. |

| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates protonated molecular ions [M+H]⁺ with high efficiency for molecules with heteroatoms. |

| MS/MS Transition (for quantification) | Precursor Ion [M+H]⁺ → Product Ion | Specific transition for highly selective and sensitive quantification using SRM. |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique that forms the basis of the LC-MS protocols described above. youtube.com When developing an HPLC method for Acetonitrile, 2-(octylthio)-, the primary goal is to achieve a good separation (resolution) from other components in the sample in a reasonable amount of time.

Column Selection: While C18 is a common starting point, other stationary phases could offer different selectivity. nih.govoup.com A cyano-bonded phase (CN) column, for instance, can provide alternative selectivity due to dipole-dipole interactions with the nitrile group, in addition to hydrophobic interactions. sorbtech.com

Mobile Phase Optimization: The ratio of organic solvent (acetonitrile or methanol) to water is adjusted to control the retention time of the analyte. A higher percentage of organic solvent will decrease the retention time. Gradient elution, where the solvent composition changes over time, is often necessary for complex mixtures to elute both polar and non-polar compounds effectively. pubcompare.ai

Detector: If a mass spectrometer is not used, a UV detector is common in HPLC. The nitrile group itself is a weak chromophore, absorbing at low wavelengths (<220 nm). Therefore, detection at a low wavelength like 210 nm might be possible, although sensitivity could be limited and subject to interference from other compounds or solvents. acs.org For this reason, coupling HPLC with mass spectrometry is highly advantageous for this type of compound.

Electrochemical Methods for the Detection of Acetonitrile, 2-(octylthio)-

The detection of organothiophosphate compounds, such as Acetonitrile, 2-(octylthio)-, can be achieved through various electrochemical methods. These techniques offer advantages like simplicity, low cost, and potential for miniaturization into portable devices researchgate.net. The primary electrochemical approaches are categorized as either enzymatic or non-enzymatic sensors.

Enzymatic methods frequently rely on the inhibition of specific enzymes by the target analyte nih.gov. A commonly used enzyme for the detection of organophosphate pesticides is acetylcholinesterase (AChE) nih.govnih.gov. The principle involves measuring the activity of AChE, which is inhibited in the presence of organothiophosphates. This inhibition leads to a measurable change in the electrochemical signal, which corresponds to the analyte's concentration nih.govmdpi.com. The detection is often based on the enzymatic hydrolysis of a substrate like acetylthiocholine, and the subsequent electrochemical oxidation of the product, thiocholine. The presence of an inhibitor like Acetonitrile, 2-(octylthio)-, would decrease the rate of this reaction, leading to a lower signal researchgate.net. Butyrylcholinesterase (BChE) and alkaline phosphatase (ALP) are other enzymes that can be used in inhibition-based biosensors mdpi.com.

Non-enzymatic sensors, on the other hand, rely on the direct electrochemical oxidation or reduction of the analyte on the surface of an electrode nih.gov. The performance of these sensors is highly dependent on the electrode material. To enhance sensitivity and selectivity, electrodes are often modified with nanomaterials such as graphene, carbon nanotubes, or metal nanoparticles semanticscholar.orgmdpi.com. These materials provide a high surface area and excellent electrical conductivity, which facilitates the electron transfer process nih.govmdpi.com. For instance, nanomaterials like copper oxide (CuO) nanowires and single-walled carbon nanotubes (SWCNTs) have been used to create hybrid nanocomposites for the sensitive detection of organophosphate pesticides mdpi.com.

The primary electrochemical techniques employed in these sensors include voltammetry (cyclic, differential pulse, square wave), amperometry, and electrochemical impedance spectroscopy (EIS) mdpi.comnih.gov. The choice of technique depends on the specific sensor design and the desired analytical performance.

Below is a table summarizing typical electrochemical methods applicable for the detection of organothiophosphate compounds.

| Electrode Type | Recognition Element | Technique | Typical Limit of Detection (LOD) | Reference Compounds |

| Screen-Printed Electrode | Acetylcholinesterase (AChE) | Amperometry | 0.8 - 130 nM | Various Organophosphates |

| Glassy Carbon Electrode | Organophosphorus Hydrolase (OPH) | Voltammetry | 4.08 nM | Malathion |

| Carbon Paste Electrode | Molecularly Imprinted Polymer (MIP) | Voltammetry | Not Specified | Diazinon |

| Gold Electrode | None (Direct Detection) | EIS | Not Specified | Malathion, Chlorpyrifos |

Method Validation and Performance Evaluation for Analytical Techniques Involving Acetonitrile, 2-(octylthio)-researchgate.net

Validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose pharmaguideline.com. For techniques used to quantify Acetonitrile, 2-(octylthio)-, a comprehensive validation process would involve evaluating several key performance parameters as outlined by the International Council for Harmonisation (ICH) pharmaguideline.comfda.gov. This process demonstrates that the method is reliable, reproducible, and accurate for the analysis of the specific analyte.

The core parameters evaluated during method validation include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ) scribd.comchromatographyonline.com.

Accuracy : This refers to the closeness of the measured value to the true value. It is typically assessed by analyzing a sample with a known concentration of the analyte (a certified reference material) or by recovery studies, where a known amount of the analyte is added to a blank matrix scribd.comchromatographyonline.com.

Precision : This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample chromatographyonline.com. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels:

Repeatability (Intra-assay precision) : Assesses precision over a short time interval under the same operating conditions pharmaguideline.comchromatographyonline.com.

Intermediate Precision : Evaluates variations within the same laboratory, such as on different days, with different analysts, or on different equipment chromatographyonline.comchromatographyonline.com.

Reproducibility : Assesses the precision between different laboratories, often through collaborative studies chromatographyonline.comchromatographyonline.com.

Specificity/Selectivity : This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components pharmaguideline.com.

Linearity : This demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample over a specified range pharmaguideline.com. It is typically evaluated by linear regression analysis of the response versus concentration curve scribd.com.

Range : The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity pharmaguideline.com.

Limit of Detection (LOD) : The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision chromatographyonline.com.

Limit of Quantitation (LOQ) : The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy chromatographyonline.com. For chromatographic methods, LOD and LOQ are often determined based on signal-to-noise ratios, typically 3:1 for LOD and 10:1 for LOQ chromatographyonline.com.

Robustness : This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage chromatographyonline.com.

The following interactive table outlines the typical parameters and acceptance criteria for the validation of a quantitative analytical method.

| Parameter | Description | Typical Acceptance Criteria |

| Accuracy | Closeness of test results to the true value. | Recovery within 80-120% |

| Precision (RSD%) | Agreement among a series of measurements. | Repeatability: ≤ 15%; Intermediate Precision: ≤ 20% |

| Linearity (r²) | Proportionality of response to concentration. | Coefficient of determination (r²) ≥ 0.99 |

| LOD | Lowest detectable analyte concentration. | Signal-to-Noise Ratio ≥ 3:1 |

| LOQ | Lowest quantifiable analyte concentration. | Signal-to-Noise Ratio ≥ 10:1 |

| Specificity | Ability to measure analyte in the presence of interferents. | No significant interference at the retention time of the analyte. |

| Range | Concentration interval of reliable measurement. | Defined by linearity, accuracy, and precision studies. |

Development of Novel Sensor Systems for this compoundfda.gov

The development of novel sensor systems for compounds like Acetonitrile, 2-(octylthio)-, is driven by the need for rapid, sensitive, and field-deployable detection methods nih.govsemanticscholar.org. Modern sensor research focuses on integrating advanced materials and biorecognition elements to enhance analytical performance nih.gov. These systems often consist of a highly specific recognition element coupled with a transducer that converts the binding event into a measurable signal mdpi.comnih.gov.

A significant area of development is in the use of nanomaterials to construct sensor platforms nih.gov. Materials such as gold nanoparticles, graphene, and carbon nanotubes are utilized for their unique optical and electrical properties, high surface-area-to-volume ratios, and ability to be functionalized with recognition molecules semanticscholar.orgmdpi.com. These nanomaterials can amplify the sensor's signal, leading to substantially lower detection limits nih.gov.

Biosensors represent another major category of novel detection systems. These devices utilize biological components as the recognition element semanticscholar.org.

Enzyme-Based Biosensors : As discussed previously, these often use enzymes like AChE, which are inhibited by organothiophosphates. Research focuses on improving enzyme immobilization techniques to maintain catalytic activity and enhance sensor stability mdpi.com.

Immunosensors : These employ antibodies as the recognition element, offering high specificity for the target analyte. The binding of Acetonitrile, 2-(octylthio)- to the antibody can be detected through various transduction methods, including electrochemical, optical, or piezoelectric signals mdpi.com.

Aptasensors : These use aptamers, which are single-stranded DNA or RNA sequences, as recognition elements. Aptamers can be selected to bind to specific targets with high affinity and specificity, offering an alternative to antibodies nih.gov.

Another innovative approach is the development of molecularly imprinted polymers (MIPs) nih.gov. MIPs are synthetic polymers with tailor-made recognition sites that are complementary to the target analyte in shape, size, and functional group orientation. An electrochemical sensor for diazinon, another organophosphate, has been developed using a carbon paste electrode modified with a diazinon-imprinted polymer nih.gov. This approach offers the potential for creating robust and highly selective sensors for specific molecules like Acetonitrile, 2-(octylthio)-.

The table below compares different novel sensor platforms that could be adapted for the detection of Acetonitrile, 2-(octylthio)-.

| Sensor Platform | Recognition Principle | Transduction Method | Key Advantages |

| Nanomaterial-Enhanced Sensor | Direct electrocatalysis or enhanced signal from biorecognition event. | Electrochemical, Optical | High sensitivity, signal amplification. |

| Enzymatic Biosensor | Inhibition of enzyme activity (e.g., AChE). | Electrochemical | High sensitivity, based on biological effect. |

| Immunosensor | Specific antigen-antibody binding. | Electrochemical, Optical | High specificity and affinity. |

| Aptasensor | Specific binding of aptamer to target. | Electrochemical, Fluorescent | High specificity, stability, ease of synthesis. |

| Molecularly Imprinted Polymer (MIP) Sensor | Shape-selective binding in a synthetic polymer matrix. | Electrochemical | High selectivity, robustness, low cost. |

Future Research Directions and Unexplored Avenues for Acetonitrile, 2 Octylthio

Discovery of Novel Synthetic Routes and Catalytic Systems for Acetonitrile (B52724), 2-(octylthio)-

The conventional synthesis of Acetonitrile, 2-(octylthio)- follows a standard nucleophilic substitution pathway, reacting 1-octanethiol (B94742) with chloroacetonitrile (B46850) in the presence of a base like potassium carbonate. vulcanchem.com While effective, this method represents a baseline from which significant improvements and novel approaches can be explored. Future research could focus on developing more efficient, sustainable, and versatile catalytic systems.

Future synthetic explorations could include:

Phase-Transfer Catalysis (PTC): Investigating the use of phase-transfer catalysts could enhance reaction rates and yields for the conventional S_N2 reaction, particularly on a larger scale, by facilitating the interaction between the aqueous thiolate and the organic haloacetonitrile phase.

Transition-Metal Catalysis: Rhodium complexes have been shown to efficiently catalyze the cleavage of S-S bonds and could be explored for the direct coupling of dioctyl disulfide with a suitable acetonitrile precursor. nih.gov This would offer an alternative pathway that avoids the use of odorous thiols.

Synergistic Catalysis: The development of synergistic catalytic systems, combining a Lewis base with a Brønsted acid, could enable highly efficient and selective syntheses under mild conditions. nih.gov Such systems could potentially activate the reactants in a cooperative manner to lower the activation energy of the C-S bond formation.

Table 1: Comparison of Potential Synthetic Routes for Acetonitrile, 2-(octylthio)-

| Synthetic Method | Catalyst/Reagents | Potential Advantages | Research Focus |

|---|---|---|---|

| Conventional S_N2 | 1-Octanethiol, Chloroacetonitrile, K₂CO₃ | Well-established, simple | Optimization of conditions (solvent, temperature) |

| Phase-Transfer Catalysis | Quaternary ammonium (B1175870) salts | Improved reaction rates, scalability | Catalyst screening and loading optimization |

| Rhodium-Catalyzed Coupling | RhH(PPh₃)₄, Dioctyl disulfide | Use of less odorous starting materials | Development of specific Rh-catalyst systems |

| Synergistic Catalysis | Chiral Lewis base/Brønsted acid | High efficiency, potential for asymmetry | Design and application of novel catalyst pairs |

Elucidation of Unforeseen Reactivity Patterns and Mechanistic Insights

The known reactivity of Acetonitrile, 2-(octylthio)- is limited to expected transformations like the hydrolysis of the nitrile group to an amide or carboxylic acid. vulcanchem.com However, the interplay between the electron-withdrawing nitrile and the sulfur atom suggests a richer and more complex reactivity profile that warrants detailed investigation.

Key areas for future reactivity studies include:

Sulfur-Stabilized Carbanions: The methylene (B1212753) protons alpha to both the nitrile and the thioether groups are acidic. Deprotonation could generate a sulfur-stabilized carbanion, a versatile nucleophile for forming new carbon-carbon bonds. The reactivity of this carbanion with various electrophiles (e.g., aldehydes, alkyl halides) is a significant unexplored avenue. acs.org

Oxidation of the Sulfide: The thioether moiety can be selectively oxidized to a sulfoxide (B87167) or a sulfone. These oxidized derivatives would have drastically different electronic and physical properties, potentially serving as precursors to new classes of compounds or materials.

Cycloaddition Reactions: The generation of (octylthio)acetonitrile oxide as a 1,3-dipole could be explored. Analogy with (phenylthio)acetonitrile (B1359783) oxide suggests this intermediate could undergo cycloaddition reactions with alkenes and alkynes to synthesize novel isoxazolines and isoxazoles, respectively. acs.org

Mechanistic investigations, combining experimental kinetics with computational modeling (e.g., Density Functional Theory), would be crucial to understand the pathways of these potential reactions and to predict new, unforeseen transformations. rsc.org

Table 2: Potential Unexplored Reactions of Acetonitrile, 2-(octylthio)-

| Reaction Type | Reagents | Potential Product Class | Justification/Analogy |

|---|---|---|---|

| Alkylation of α-Carbanion | Base (e.g., LDA), Alkyl Halide | α-Substituted thioacetonitriles | Known reactivity of α-cyano sulfides |

| Oxidation | m-CPBA, H₂O₂ | (Octylsulfinyl)acetonitrile, (Octylsulfonyl)acetonitrile | Standard thioether chemistry |

| [3+2] Cycloaddition | Base, then Alkene/Alkyne | 3-(Octylthiomethyl)isoxazolines/isoxazoles | Analogy with (phenylthio)acetonitrile oxide acs.org |

| Reductive Cyanation | Zinc, Electrophilic Cyanating Reagent | α-Cyano derivatives with quaternary centers | Potential for complex molecule synthesis rsc.org |

Exploration of Acetonitrile, 2-(octylthio)- in Emerging Fields of Chemical Science

The unique bifunctional nature of Acetonitrile, 2-(octylthio)- makes it a candidate for exploration in various advanced scientific fields.

Materials Science: The compound's structure, with a hydrophilic nitrile head and a long hydrophobic octyl tail, is inherently amphiphilic. This suggests potential applications as a specialized solvent, a surface-active agent, or a building block for self-assembled monolayers on metal surfaces (via the sulfur atom). Functionalization of materials like carbon nanotubes with this molecule could modify their dispersion properties in solvents like acetonitrile.

Medicinal Chemistry: Organosulfur compounds are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. The nitrile group is also a key functional group in many pharmaceuticals. Future research should involve screening Acetonitrile, 2-(octylthio)- and its derivatives for potential biological activity, such as enzyme inhibition or antimicrobial effects. For instance, various organosulfur compounds have been screened as inhibitors of cytochrome P450 enzymes.

Table 3: Potential Applications in Emerging Fields

| Field | Potential Role/Application | Relevant Structural Features |

|---|---|---|

| Materials Science | Functionalized solvent, component of self-assembled monolayers | Amphiphilicity (hydrophobic octyl tail, hydrophilic nitrile) |

| Precursor for sulfur-containing polymers | Thioether and nitrile functionalities for polymerization | |

| Medicinal Chemistry | Enzyme inhibitor, antimicrobial agent | Presence of bioactive organosulfur and nitrile moieties |

Integration with Advanced High-Throughput Screening and Automation in Chemical Discovery

Modern chemical research increasingly relies on automation and high-throughput methods to accelerate discovery. Acetonitrile, 2-(octylthio)- is well-suited for integration into these workflows.

The synthesis of a library of analogues, where the octyl group or the nitrile function is varied, could be streamlined using automated flow chemistry. nih.gov Automated platforms can perform multi-step syntheses, including the alkylation of thioethers, in a rapid and reproducible manner, generating a diverse set of compounds for screening. nih.gov

This library could then be subjected to high-throughput screening (HTS) to rapidly identify "hits" for desired properties. For example, an HTS campaign could assess the inhibitory activity of the compound library against a panel of enzymes, such as proteases or kinases, to identify leads for new therapeutic agents.

Table 4: Hypothetical High-Throughput Screening Campaign for Protease Inhibition

| Compound Library | Assay Type | Target | Measurement | Potential Outcome |

|---|---|---|---|---|

| Derivatives of Acetonitrile, 2-(octylthio)- | FRET-based enzymatic assay | Panel of human proteases | Inhibition of substrate cleavage (fluorescence decrease) | Identification of selective protease inhibitors |

Synergistic Research Across Sub-disciplines Utilizing Acetonitrile, 2-(octylthio)-

The full potential of Acetonitrile, 2-(octylthio)- can best be realized through interdisciplinary collaboration.

Organic Synthesis and Computational Chemistry: Synthetic chemists could partner with computational chemists to design novel catalytic systems. Theoretical calculations could predict reaction pathways and transition states, guiding the experimental design of more efficient syntheses.

Materials Science and Physical Chemistry: The design of new materials based on this molecule would benefit from collaboration with physical chemists who can characterize surface properties, self-assembly behavior, and electronic characteristics using techniques like atomic force microscopy and cyclic voltammetry.

Chemical Biology and Medicinal Chemistry: By incorporating isotopic labels (e.g., ¹³C, ¹⁵N) into the molecule, chemical biologists could use it as a probe to study metabolic pathways or protein-ligand interactions, providing crucial information for medicinal chemists to optimize lead compounds.

Such synergistic efforts would create a feedback loop where fundamental understanding informs application-driven research, and vice-versa, accelerating the pace of discovery. The development of synergistic catalytic processes, for example combining photoredox and organosulfur catalysis, could lead to novel C-N bond formations, further expanding the synthetic utility of this scaffold.

Q & A

Q. What are the recommended methods for synthesizing 2-(octylthio)acetonitrile, and how should purity be validated?

Answer: Synthesis typically involves nucleophilic substitution between octylthiol and a cyanomethyl precursor (e.g., chloroacetonitrile) under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Post-reaction, extract with dichloromethane, wash with water, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using:

Q. How should researchers characterize the structural and electronic properties of 2-(octylthio)acetonitrile?

Answer: Use spectroscopic and computational methods:

- FT-IR : Identify ν(C≡N) stretching (~2250 cm⁻¹) and ν(S-C) vibrations (~650 cm⁻¹) .

- UV-Vis Spectroscopy : Analyze π→π* transitions in the nitrile group; solvent effects can be studied in acetonitrile or hexane .

- DFT Calculations : Optimize geometry using Gaussian or ORCA software to predict bond lengths, dipole moments, and frontier molecular orbitals (HOMO/LUMO) .

Advanced Research Questions

Q. How can conflicting spectroscopic data for 2-(octylthio)acetonitrile be resolved during structural elucidation?

Answer: Contradictions (e.g., unexpected NMR splitting or IR shifts) require cross-validation:

- Variable Temperature NMR : Probe dynamic processes (e.g., hindered rotation in the octylthio chain) .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (SHELXL refinement recommended) .

- Isotopic Labeling : Substitute ¹²C≡N with ¹³C≡N to confirm vibrational assignments in IR/Raman spectra .

Q. What experimental and computational strategies are effective for studying the thermodynamic stability of 2-(octylthio)acetonitrile?

Answer:

- DSC/TGA : Measure melting point, decomposition temperature, and enthalpy changes .

- Solubility Studies : Use Hansen solubility parameters in solvents like acetonitrile, toluene, or DMSO to correlate with alkyl chain hydrophobicity .

- MD Simulations : Predict aggregation behavior (e.g., micelle formation) using GROMACS with OPLS-AA force fields .

Q. How can researchers assess the reactivity of 2-(octylthio)acetonitrile in catalytic or photochemical applications?

Answer: Design controlled experiments:

- Catalytic Screening : Test cross-coupling reactions (e.g., with Pd catalysts) to evaluate nitrile group reactivity .

- Photolysis Studies : Expose to UV light (254 nm) in degassed acetonitrile; monitor by GC-MS for degradation products (e.g., HCN or octyl disulfides) .

- Electrochemical Analysis : Use cyclic voltammetry to quantify redox potentials, focusing on the nitrile’s electron-withdrawing effects .

Q. What methodologies are recommended for quantifying trace impurities in 2-(octylthio)acetonitrile samples?

Answer:

Q. How can researchers investigate the environmental or biological impacts of 2-(octylthio)acetonitrile?

Answer:

- Ecotoxicology Assays : Use Daphnia magna or algae growth inhibition tests to determine EC₅₀ values .

- Metabolite Profiling : Incubate with liver microsomes (e.g., rat S9 fractions) and analyze metabolites via LC-QTOF-MS .

- QSAR Modeling : Predict biodegradation pathways using EPI Suite or TEST software .

Q. What advanced techniques are suitable for studying structure-property relationships in 2-(octylthio)acetonitrile derivatives?

Answer:

- Single-Crystal XRD : Resolve substituent effects on molecular packing (SHELXT for structure solution) .

- Solid-State NMR : Probe conformational flexibility of the octylthio chain .

- Neutron Scattering : Study hydrogen bonding interactions in solvent mixtures .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.